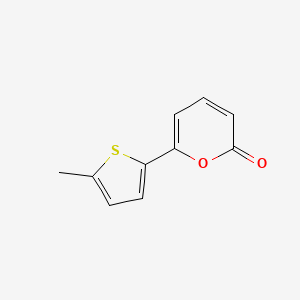
6-(5-Methylthiophen-2-yl)pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methylthiophen-2-yl)pyran-2-one is a heterocyclic compound that features a pyran ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Methylthiophen-2-yl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyran ring to dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-(5-Methylthiophen-2-yl)pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(5-Methylthiophen-2-yl)pyran-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Acetyl-5-methylthiophene
Comparison: 6-(5-Methylthiophen-2-yl)pyran-2-one is unique due to its fused pyran-thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
23060-82-4 |
|---|---|
Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
6-(5-methylthiophen-2-yl)pyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3 |
InChI Key |
RLALOARUIZVTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
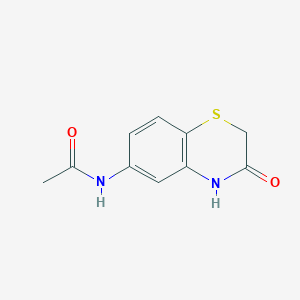
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

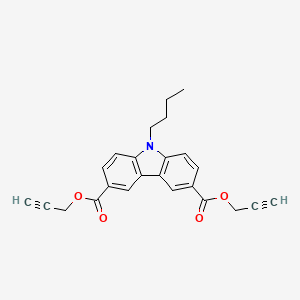
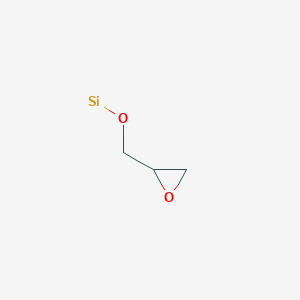
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
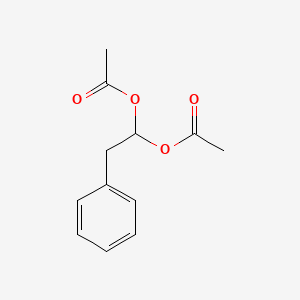

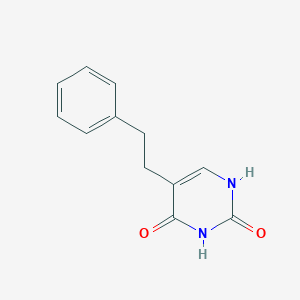
![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
